3-(3-Bromo-2,2-dimethylpropyl)oxolane

Description

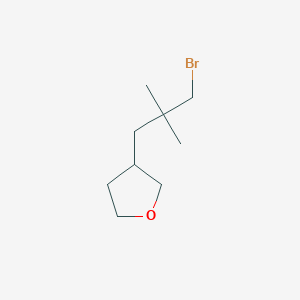

3-(3-Bromo-2,2-dimethylpropyl)oxolane is a brominated cyclic ether featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₈H₁₅BrO, and its structure combines the oxolane ring’s polarity with the steric hindrance and electrophilic reactivity of the brominated alkyl chain.

This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in constructing complex ether frameworks or facilitating cross-coupling reactions via its bromine substituent.

Properties

IUPAC Name |

3-(3-bromo-2,2-dimethylpropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKJIBYAXYSXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)oxolane typically involves the bromination of 2,2-dimethylpropyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,2-dimethylpropyl)oxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).

Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxolane.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-dimethylpropyl)oxolane-3-ol, while oxidation with potassium permanganate produces 3-(2,2-dimethylpropyl)oxolane-3-one.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)oxolane has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxolane involves its interaction with molecular targets through its bromine atom and oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(3-Bromo-2,2-dimethylpropyl)oxolane with key analogs from the literature:

Physical and Chemical Properties

- Reactivity : The bromine in This compound makes it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the 2,2-dimethyl group may slow kinetics compared to linear analogs like 2-(3-Bromopropyl)-1,3-dioxolane .

- Solubility : Brominated ethers generally exhibit moderate polarity. For example, 2-(3-Bromopropyl)-1,3-dioxolane is soluble in common organic solvents (e.g., EtOAc, DMF) but insoluble in water .

- Thermal Stability : Larger rings (e.g., oxane in 1695797-25-1 ) may exhibit higher thermal stability than oxolanes due to reduced ring strain .

Biological Activity

3-(3-Bromo-2,2-dimethylpropyl)oxolane is a chemical compound characterized by its molecular formula . It features a bromine atom attached to a dimethylpropyl group, which is linked to an oxolane (tetrahydrofuran) ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various scientific fields including medicinal chemistry and organic synthesis.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. The presence of the bromine atom may enhance its reactivity with biological molecules, allowing it to interact with microbial and viral targets effectively. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism of action for this compound involves several pathways:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives that may possess different biological activities.

- Ring-Opening Reactions : The oxolane ring can undergo ring-opening reactions under acidic or basic conditions, potentially leading to the formation of reactive intermediates that can interact with cellular components .

Case Studies

- Antiviral Activity : In a study investigating the antiviral properties of various oxolane derivatives, this compound was found to inhibit viral replication in vitro. The compound demonstrated a dose-dependent response against specific viruses, suggesting its potential for further development as an antiviral agent.

- Antimicrobial Efficacy : A comparative analysis of several halogenated oxolanes revealed that this compound exhibited superior antimicrobial activity against Gram-positive bacteria. The study highlighted its effectiveness in disrupting bacterial cell wall synthesis.

Synthesis and Chemical Reactions

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The bromine substituent enables the formation of diverse compounds through nucleophilic substitution reactions.

- Oxidation and Reduction : this compound can undergo oxidation to yield functionalized oxolanes or reduction to form less reactive derivatives .

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antiviral Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Nucleophilic substitution; Ring-opening |

| 3-(3-Chloro-2,2-dimethylpropyl)oxolane | Moderate | Low | Similar mechanisms |

| 3-(3-Iodo-2,2-dimethylpropyl)oxolane | High | High | Enhanced reactivity |

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its unique chemical properties make it a candidate for further studies aimed at synthesizing novel antiviral and antimicrobial agents. Future investigations should focus on optimizing its biological activity through structural modifications and exploring its interactions at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.